molecular formula C8H8N2O B3247805 Imidazo[1,5-a]pyridin-5-ylmethanol CAS No. 1823953-42-9

Imidazo[1,5-a]pyridin-5-ylmethanol

Cat. No. B3247805
CAS RN: 1823953-42-9
M. Wt: 148.16 g/mol
InChI Key: JDOXTBZIMSOYMJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-5-ylmethanol is a heterocyclic compound with a unique chemical structure. It belongs to the class of aromatic heterocycles and has attracted significant attention due to its versatility, optical properties, and biological relevance . This compound serves as a structural component in various agrochemicals and pharmaceuticals.


Synthesis Analysis

The synthesis of this compound has been a subject of intense research for several decades. Numerous transformations are now available to conveniently access this compound from readily available starting materials. These synthetic methodologies involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazo[1,5-a]pyridine nucleus with a methanol substituent. The arrangement of atoms within the heterocyclic ring influences its chemical properties and reactivity. Further structural characterization can be obtained through techniques such as X-ray diffraction analysis .


Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo oxidative annulations, transannulation, and other transformations to yield diverse derivatives. These reactions play a crucial role in expanding its synthetic utility and applications .

properties

IUPAC Name

imidazo[1,5-a]pyridin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-4,6,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOXTBZIMSOYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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